
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is an organic compound with a complex structure that includes a thiophene ring, a methanamine group, a chlorine atom, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated thiophene derivative.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or chlorine gas.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenemethanamine: Lacks the chlorine and methylphenyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-thiophenemethanamine: Similar structure but without the methylphenyl group, leading to variations in biological activity and applications.
Alpha-(2-methylphenyl)-2-thiophenemethanamine:
Uniqueness
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1152562-34-9 |
|---|---|
Fórmula molecular |
C12H12ClNS |
Peso molecular |
237.75 g/mol |
Nombre IUPAC |
(5-chlorothiophen-2-yl)-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H12ClNS/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(13)15-10/h2-7,12H,14H2,1H3 |
Clave InChI |
QUHCPBMDBJQHPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=C(S2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)




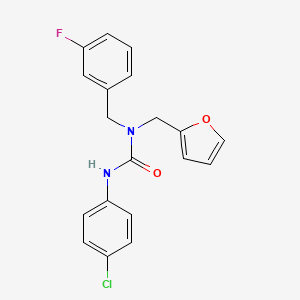
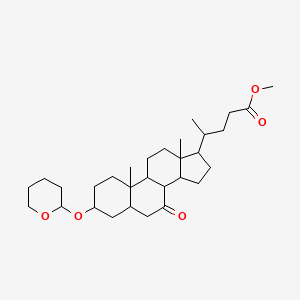
![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)
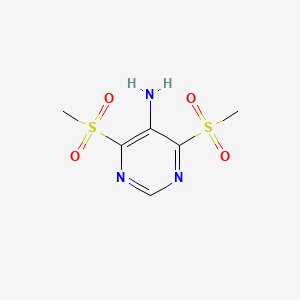
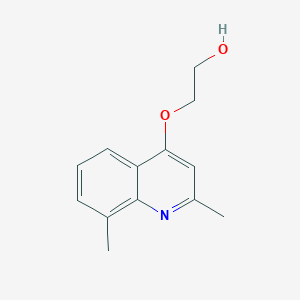
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)

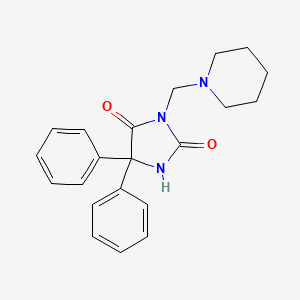
![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)
